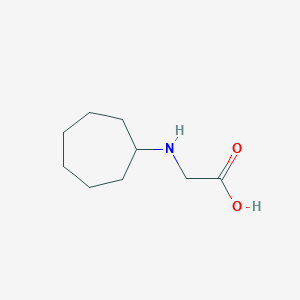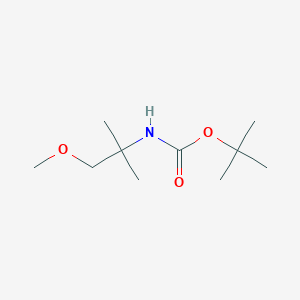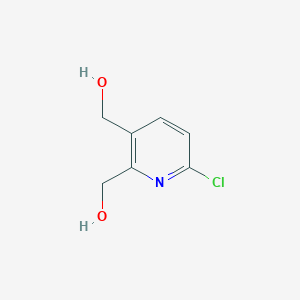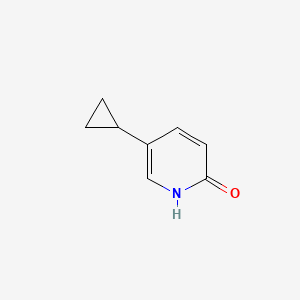
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, also known as DMBMP, is an aromatic organic compound that is used in a variety of applications, particularly in the field of scientific research. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is used in the synthesis of many other compounds. DMBMP is an important intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Photochemical Applications : The study by Taylor and Kan (1963) on the photochemical dimerization of 2-aminopyridines and 2-pyridones highlights the potential of similar compounds in photochemical applications. This research discusses the formation of 1,4-dimers upon ultraviolet irradiation, which can be interrelated through hydrolysis, pointing towards applications in photochemistry and synthesis of complex molecules (Taylor & Kan, 1963).
Supramolecular Chemistry : Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid–base salts, including those with pyridine derivatives. These studies contribute to understanding the formation and structure of molecular salts, which are crucial in supramolecular chemistry and crystal engineering (Khalib et al., 2014).
Coordination Polymers : Pedireddi and Varughese (2004) studied the solvent-dependent formation of coordination polymers with cobalt complexes. Such research is relevant for the development of novel materials with potential applications in catalysis, magnetism, and gas storage (Pedireddi & Varughese, 2004).
Molecular Structure Analysis : Yılmaz et al. (2020) focused on the molecular structure, X-ray diffractions, and DFT calculations of a pyridine derivative. This type of research is fundamental in drug design, material science, and understanding the properties of new compounds (Yılmaz et al., 2020).
Liquid Crystal Behavior : Martinez-Felipe et al. (2016) conducted an FT-IR spectroscopic study of hydrogen bonding in liquid crystalline mixtures containing bipyridines. This research is significant for the development of advanced materials in displays and sensors (Martinez-Felipe et al., 2016).
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-6-12(16-9-10)15(17)11-5-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAMQHUJXDIWMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)







